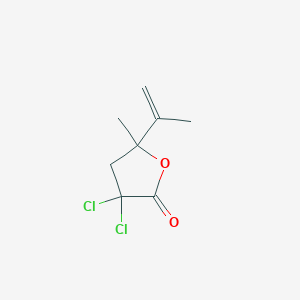
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a five-membered ring containing an oxygen atom, with two chlorine atoms and a methyl group attached to the third carbon, and a prop-1-en-2-yl group attached to the fifth carbon. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a chlorinated ketone, in the presence of a base. The reaction conditions typically include:
Temperature: Moderate temperatures (around 50-70°C) are often used to facilitate the cyclization process.
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Catalyst: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can act as catalysts to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one
- 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-ol
- 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-thione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and prop-1-en-2-yl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89630-76-2 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
3,3-dichloro-5-methyl-5-prop-1-en-2-yloxolan-2-one |
InChI |
InChI=1S/C8H10Cl2O2/c1-5(2)7(3)4-8(9,10)6(11)12-7/h1,4H2,2-3H3 |
InChI Key |
OOUVGGXVCUDSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CC(C(=O)O1)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















